5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol
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Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, modulating various biological pathways .
Comparison with Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential for forming covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H5ClN2S |
---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridine-4-thione |
InChI |
InChI=1S/C7H5ClN2S/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) |
InChI Key |
LDFKPNUODPGUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=S)C(=CN2)Cl |
Origin of Product |
United States |
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